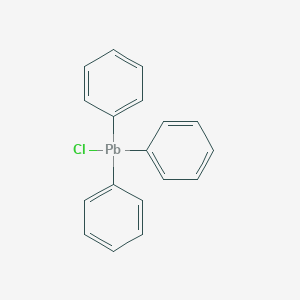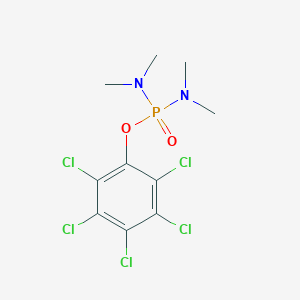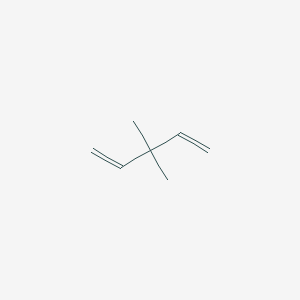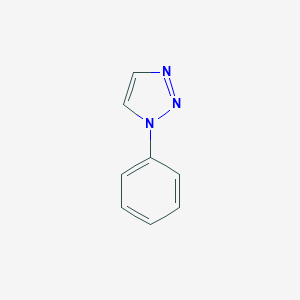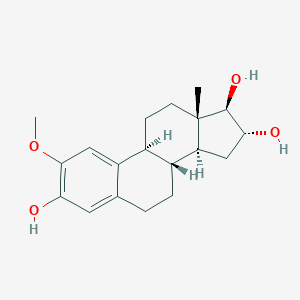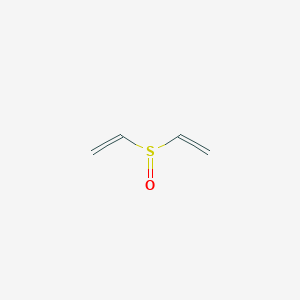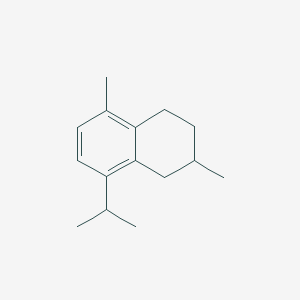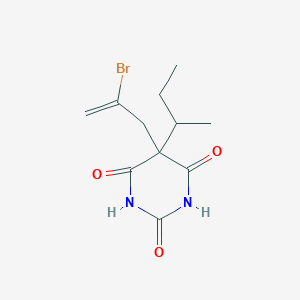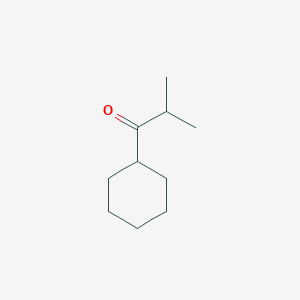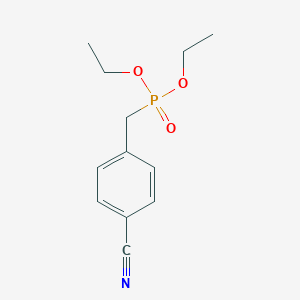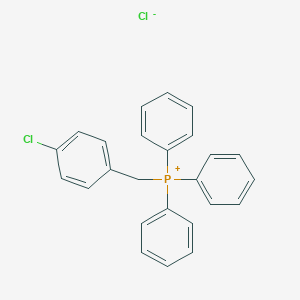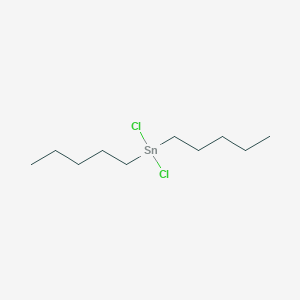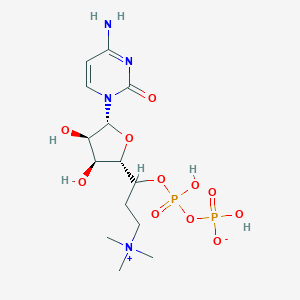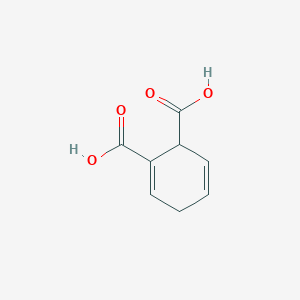
Cyclohexa-2,5-diene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexa-2,5-diene-1,2-dicarboxylic acid (CHDCA) is a cyclic dicarboxylic acid that has been widely studied for its potential applications in various fields of science. This compound is a versatile building block for the synthesis of a range of organic compounds, including biologically active molecules and materials with useful properties.
Mecanismo De Acción
The mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclohexa-2,5-diene-1,2-dicarboxylic acid have been studied in various in vitro and in vivo models. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its versatility as a building block for the synthesis of a range of organic compounds. It is also relatively easy to synthesize using the Diels-Alder reaction. However, one of the limitations of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Cyclohexa-2,5-diene-1,2-dicarboxylic acid. One area of research is the development of new synthetic methods for the production of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the study of the mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives could provide insights into the development of new drugs with similar properties.
Métodos De Síntesis
Cyclohexa-2,5-diene-1,2-dicarboxylic acid can be synthesized by different methods, such as the Diels-Alder reaction, the Birch reduction, and the electrochemical reduction. The most common method for the synthesis of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction results in the formation of a cycloadduct, which can be hydrolyzed to yield Cyclohexa-2,5-diene-1,2-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Cyclohexa-2,5-diene-1,2-dicarboxylic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of biologically active molecules, such as antibacterial and antifungal agents. In materials science, it is used as a precursor for the synthesis of polymeric materials with useful properties, such as high thermal stability and optical properties. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
1515-23-7 |
|---|---|
Nombre del producto |
Cyclohexa-2,5-diene-1,2-dicarboxylic acid |
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
cyclohexa-2,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3-5H,2H2,(H,9,10)(H,11,12) |
Clave InChI |
XRCLQGMSELDJDX-UHFFFAOYSA-N |
SMILES |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
SMILES canónico |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
Otros números CAS |
1515-23-7 |
Sinónimos |
2,5-Cyclohexadiene-1,2-dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



